

In-Depth Technical Guide: Spectroscopic Data of 2-Bromo-3-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-3-(trifluoromethyl)benzonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural confirmation of the molecule.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables summarize the known and predicted spectral information for **2-Bromo-3-(trifluoromethyl)benzonitrile**.

Physical and Chemical Properties

Property	Value
Chemical Formula	C ₈ H ₃ BrF ₃ N
Molecular Weight	250.02 g/mol
CAS Number	914637-07-3

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)
Nitrile (C≡N) Stretch	~2220
C-F Stretch	1300 - 1100
C-Br Stretch	600 - 500

Table 1: Key IR absorption bands for **2-Bromo-3-(trifluoromethyl)benzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ¹H and ¹³C NMR data for **2-Bromo-3-(trifluoromethyl)benzonitrile** are not widely published. However, predicted values and data from structurally similar compounds can provide valuable guidance for spectral interpretation.

¹H NMR (Predicted)

Proton	Chemical Shift (ppm)	Multiplicity
Aromatic-H	7.5 - 8.0	m

Table 2: Predicted ¹H NMR data for **2-Bromo-3-(trifluoromethyl)benzonitrile**.

¹³C NMR (Predicted)

Carbon	Chemical Shift (ppm)
C-Br	115 - 125
C-CN	110 - 120
C-CF ₃	120 - 130 (q)
CF ₃	120 - 125 (q)
Aromatic C-H	125 - 140
Aromatic C (quaternary)	130 - 150

Table 3: Predicted ^{13}C NMR data for **2-Bromo-3-(trifluoromethyl)benzonitrile**. Note: 'q' denotes a quartet, a splitting pattern caused by the fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Detailed fragmentation data for **2-Bromo-3-(trifluoromethyl)benzonitrile** is not readily available. However, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine.

Ion	m/z (relative abundance)
$[\text{M}]^+$	249 (approx. 100%)
$[\text{M}+2]^+$	251 (approx. 98%)

Table 4: Expected molecular ion peaks in the mass spectrum of **2-Bromo-3-(trifluoromethyl)benzonitrile**, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-3-(trifluoromethyl)benzonitrile** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

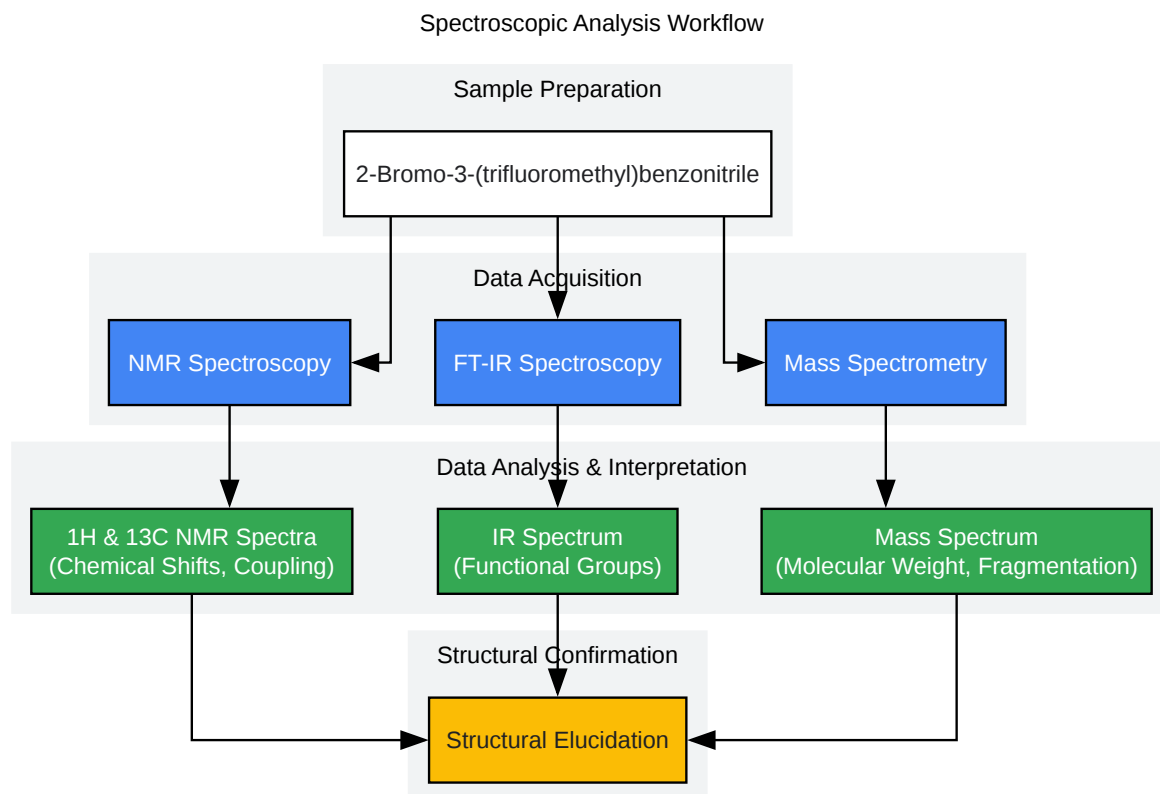
- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Scan a wide mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
- **Data Analysis:** Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine. Examine the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectroscopic data for **2-Bromo-3-(trifluoromethyl)benzonitrile**.

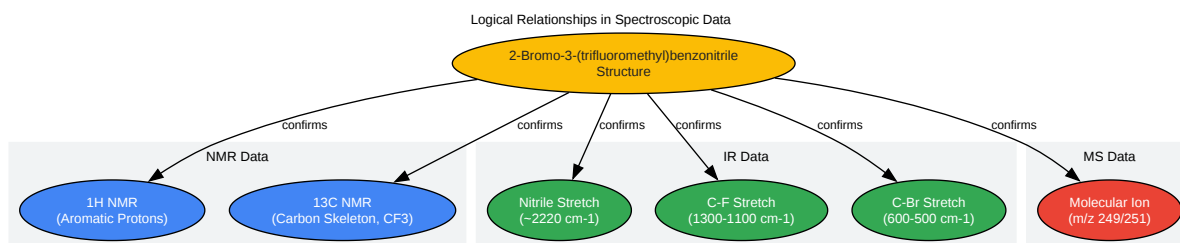


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Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connections between the different types of spectroscopic data in confirming the structure of **2-Bromo-3-(trifluoromethyl)benzonitrile**.



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Caption: Interrelation of Spectroscopic Data.

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